4-(5-Nitrobenzimidazol-2-yl)aniline
Overview
Description
“4-(5-Nitrobenzimidazol-2-yl)aniline” is a chemical compound with the CAS Number: 71002-88-5. It has a molecular weight of 254.25 and its IUPAC name is 4-(5-nitro-1H-benzimidazol-2-yl)aniline . The compound is a yellow to brown solid .
Synthesis Analysis
The synthesis of this compound involves a well-stirred solution of the corresponding 4-(sub:-1H-benzo[d]imidazol-2-yl)aniline/4-(3H-imidazo[4,5-b]pyridin-2-yl)aniline in anhydrous tetrahydrofuran with 4 A molecular sieves .Molecular Structure Analysis
The molecular formula of “this compound” is C13H10N4O2 . The InChI code is 1S/C13H10N4O2/c14-9-3-1-8(2-4-9)13-15-11-6-5-10(17(18)19)7-12(11)16-13/h1-7H,14H2,(H,15,16) .Physical and Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3, a boiling point of 551.3±56.0 °C at 760 mmHg, and a flash point of 287.2±31.8 °C . It has 6 H bond acceptors, 3 H bond donors, and 2 freely rotating bonds . The compound is a yellow to brown solid .Scientific Research Applications
Synthesis via Aryl C–H Activation
Chiral 3-(2′-imidazolinyl)anilines were synthesized by converting carboxyl and nitro groups in commercially available 3-nitrobenzoic acid to chiral imidazoline and amine. These compounds were then used to create unsymmetrical chiral PCN pincer Pd(II) and Ni(II) complexes, showcasing the application of 4-(5-Nitrobenzimidazol-2-yl)aniline in the synthesis of complex organometallic structures. These compounds and their complexes have potential in various chemical synthesis processes due to their unique structural properties (Yang, Liu, Gong, & Song, 2011).
Synthesis of Disulfide-Containing Aniline
The synthesis of a novel disulfide-containing aniline demonstrates another application of this compound in creating compounds with significant redox activities. This application is relevant in material science, particularly in the development of polymers with unique electrical properties (Cho, Sato, Takeoka, & Tsuchida, 2001).
Development of Dyes
This compound plays a crucial role in the synthesis of novel phenylazopyrimidone dyes. These dyes, characterized by various spectroscopic techniques, have potential applications in the textile industry and other fields requiring specialized coloration materials (Karcı & Demirçalı, 2006).
Catalysis and Chemical Reactions
The compound is used in the formation of zerovalent carbene complexes of Pd, involving the synthesis of various organic halides and dihalides. This highlights its role in facilitating complex chemical reactions, particularly in organic synthesis and catalysis (McGuinness, Cavell, Skelton, & White, 1999).
Synthesis of Bioactive Compounds
This compound is instrumental in the synthesis of bioactive compounds such as acetylcholinesterase inhibitors and antimicrobial agents. This showcases its importance in pharmaceutical research and development (Parveen, Aslam, Nami, Malla, Alam, Lee, Rehman, Silva, & Silva, 2016).
Properties
IUPAC Name |
4-(6-nitro-1H-benzimidazol-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c14-9-3-1-8(2-4-9)13-15-11-6-5-10(17(18)19)7-12(11)16-13/h1-7H,14H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAXRPAGHNBDHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71002-88-5 | |
Record name | 4-(6-Nitro-1H-benzimidazol-2-yl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71002-88-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(5-nitro-H-benzimidazol-2-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.266 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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